molecular formula C9H10F2O B2839851 (2S)-2-(2,5-Difluorophenyl)propan-1-ol CAS No. 2248200-20-4

(2S)-2-(2,5-Difluorophenyl)propan-1-ol

Cat. No.: B2839851
CAS No.: 2248200-20-4
M. Wt: 172.175
InChI Key: NBBKSYQIVMOEHO-ZCFIWIBFSA-N
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Description

(2S)-2-(2,5-Difluorophenyl)propan-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,5-Difluorophenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzaldehyde and a suitable chiral auxiliary.

    Reaction Conditions: The key step involves the reduction of the aldehyde group to an alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride under controlled conditions.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Catalysts and Reagents: Employing efficient catalysts and reagents to ensure high selectivity and minimal by-products.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,5-Difluorophenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be further reduced to form different derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

(2S)-2-(2,5-Difluorophenyl)propan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-(2,5-Difluorophenyl)propan-1-ol exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2,4-Difluorophenyl)propan-1-ol: Similar structure with different fluorine substitution pattern.

    (2S)-2-(3,5-Difluorophenyl)propan-1-ol: Another isomer with fluorine atoms at different positions.

Uniqueness

    Structural Features: The specific positioning of the fluorine atoms in (2S)-2-(2,5-Difluorophenyl)propan-1-ol may confer unique chemical and biological properties.

    Reactivity: Differences in reactivity and interaction with other molecules compared to similar compounds.

Properties

IUPAC Name

(2S)-2-(2,5-difluorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-6(5-12)8-4-7(10)2-3-9(8)11/h2-4,6,12H,5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBKSYQIVMOEHO-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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